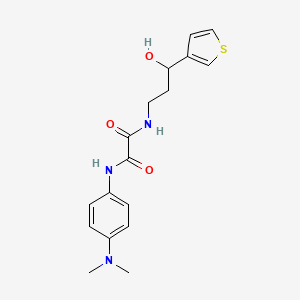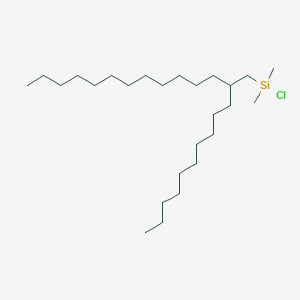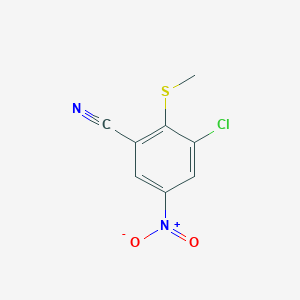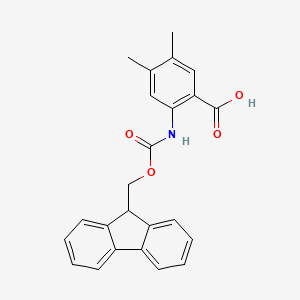![molecular formula C13H11FN4OS B2957808 N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013771-68-0](/img/structure/B2957808.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound with a bicyclic structure consisting of the fusion of benzene and thiazole . Fluorobenzothiazoles are known to have various biological activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, benzothiazole derivatives can be synthesized through various methods. For example, one method involves the reaction of 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a benzothiazole ring, a pyrazole ring, and a carboxamide group. The fluorine atom attached to the benzothiazole ring could potentially influence the compound’s reactivity and biological activity .Applications De Recherche Scientifique
Antibacterial Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives have shown promise as antibacterial agents. A study by Palkar et al. (2017) explored the synthesis of novel compounds related to this chemical, revealing significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential of these compounds in combating bacterial infections (Palkar et al., 2017).
Potential Antipsychotic Properties
Compounds structurally similar to this compound have been evaluated for their antipsychotic potential. Research by Wise et al. (1987) investigated derivatives with modifications in the pyrazole ring, showing antipsychotic-like effects in behavioral animal tests without significant dopamine receptor interaction. This suggests potential therapeutic applications in mental health treatments (Wise et al., 1987).
Antituberculosis Activity
In the context of tuberculosis treatment, derivatives of this compound have been explored for their inhibitory effect on Mycobacterium tuberculosis. Jeankumar et al. (2013) synthesized a series of compounds demonstrating significant inhibition of Mycobacterium tuberculosis DNA gyrase, indicating their potential use in antituberculosis therapy (Jeankumar et al., 2013).
Anti-Cancer Applications
The chemical's derivatives have been assessed for their anti-cancer properties. Hammam et al. (2005) synthesized compounds that exhibited anti-cancer activity against lung, breast, and CNS cancer cell lines, suggesting the potential of these compounds in cancer therapy (Hammam et al., 2005).
Controlled Drug Delivery Systems
Research by Noorian et al. (2020) focused on the encapsulation of bioactive molecules in metal-organic frameworks for controlled drug delivery. This study demonstrated the potential of using similar compounds for targeted and controlled delivery of therapeutic agents (Noorian et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds with a thiazole group have been known to exhibit antibacterial activity and anti-inflammatory properties .
Mode of Action
It’s worth noting that thiazole derivatives have been found to inhibit bacterial cell-cell communication, known as quorum sensing . This inhibition disrupts the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production . In the context of anti-inflammatory activity, some thiazole derivatives have shown to inhibit cyclooxygenase (COX), an enzyme involved in inflammation .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may interfere with bacterial quorum sensing pathways and the cyclooxygenase pathway in the context of inflammation .
Result of Action
Similar compounds have been found to disrupt bacterial cell-cell communication and inhibit the cyclooxygenase enzyme, thereby potentially reducing inflammation .
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by factors such as nutrient availability and defense mechanisms .
Propriétés
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4OS/c1-7-6-9(18(2)17-7)12(19)16-13-15-11-8(14)4-3-5-10(11)20-13/h3-6H,1-2H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNXWGRCPAWWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methylpropyl cyano{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate](/img/structure/B2957725.png)


![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2957729.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2957730.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2957732.png)
![Ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate](/img/structure/B2957733.png)
![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2957736.png)
![4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2957737.png)



![Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2957746.png)

